An In-Depth Technical Guide to 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel chemical entity, 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol. As a Senior Application Scientist, the following sections will delve into the intricacies of its chemical structure, a plausible and detailed synthetic route, and an exploration of its potential as a valuable scaffold in medicinal chemistry and drug discovery. The narrative is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs underscores its importance as a "privileged scaffold."[2] This is attributed to several key features: the pyrrolidine moiety can enhance aqueous solubility and modulate other physicochemical properties, its nitrogen atom can act as a hydrogen bond acceptor, and the puckered, three-dimensional nature of the ring allows for precise spatial orientation of substituents to optimize interactions with biological targets. The incorporation of a substituted phenyl ring and a hydroxyl group, as in the case of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol, offers a rich tapestry of potential biological activities, ranging from anticancer to central nervous system-related applications.[1][3]
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol is characterized by a pyrrolidin-3-ol moiety attached to a 2-amino-6-chlorophenyl group via a carbon-nitrogen bond.
Table 1: Physicochemical Properties of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O | - |
| Molecular Weight | 212.68 g/mol | - |
| XLogP3 | 1.8 | - |
| Hydrogen Bond Donor Count | 2 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 2 | - |
| Topological Polar Surface Area | 58.3 Ų | - |
Proposed Synthesis via Buchwald-Hartwig Amination
The proposed synthesis involves the coupling of a suitable 2-amino-6-chloro-substituted aryl halide with pyrrolidin-3-ol. The choice of the aryl halide (bromide or iodide) and the specific reaction conditions are critical for achieving a high yield, especially given the presence of a potentially coordinating free amino group on the phenyl ring.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol
Reaction Scheme:
Caption: Proposed synthesis of the target molecule.
Materials:
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2-Bromo-3-chloroaniline (1.0 equiv)
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Pyrrolidin-3-ol (1.2 equiv)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
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XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
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Sodium tert-butoxide (NaOtBu) (1.4 equiv)
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Anhydrous Toluene
Procedure:
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To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with argon three times.
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Add anhydrous toluene, followed by 2-bromo-3-chloroaniline (1.0 equiv) and pyrrolidin-3-ol (1.2 equiv).
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Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices
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Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is a well-established and highly effective catalyst system for Buchwald-Hartwig aminations, particularly with challenging substrates.[5] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
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Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions to deprotonate the amine nucleophile.[7] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate could be considered, although this may require higher reaction temperatures.[7]
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Solvent: Toluene is a common and effective solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the various components of the reaction mixture.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The reaction mechanism proceeds through a series of well-defined steps: oxidative addition of the aryl halide to the palladium(0) complex, association of the amine to the palladium(II) complex, deprotonation of the coordinated amine by the base to form a palladium-amido complex, and finally, reductive elimination to form the desired carbon-nitrogen bond and regenerate the palladium(0) catalyst.[4]
Potential Biological Activity and Mechanism of Action (Hypothesized)
While no specific biological data for 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol has been reported, the structural motifs present in the molecule suggest several potential avenues for pharmacological activity.
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Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of compounds containing the pyrrolidine scaffold.[3][8] The aminophenyl group can also contribute to this activity. For instance, novel derivatives of aminophenyl-1,4-naphthoquinones with a pyrrolidine group have been shown to induce apoptosis and necrosis in leukemia cells.[3][8] The mechanism could involve the induction of reactive oxygen species (ROS) and the activation of signaling pathways leading to programmed cell death.
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Central Nervous System (CNS) Activity: The 3-aryl pyrrolidine structure is a privileged scaffold for targeting CNS receptors.[9] Specifically, 1-propyl-3-aryl pyrrolidines are known to be potent and selective ligands for serotonin and dopamine receptors.[9] The substitution pattern on the phenyl ring of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol could modulate its affinity and selectivity for various CNS targets, potentially leading to applications in treating neurological or psychiatric disorders.
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. enamine.net [enamine.net]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
